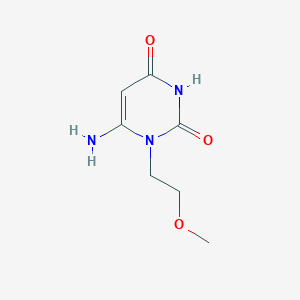

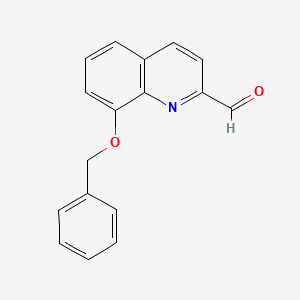

6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

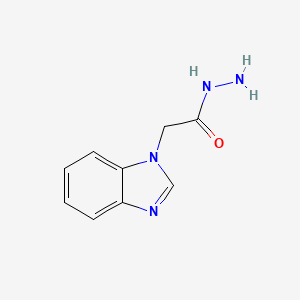

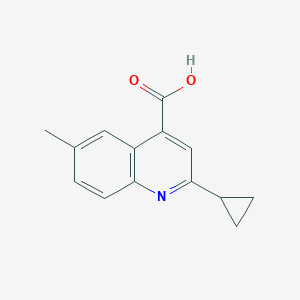

6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound composed of two nitrogen atoms, one oxygen atom, and four carbon atoms. It is a derivative of pyrimidine and is widely used in scientific research due to its unique properties. It is also known as 6-amino-2,4-dioxopyrimidine-1-methoxyethyl. This compound has been studied for its potential applications in drug design, biochemistry, and biotechnology.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- The compound can be used in the facile construction of substituted pyrimido[4,5-d]pyrimidones, which involves its reaction with primary amines and aldehydes to produce various pyrimidopyrimidine ring systems (Hamama et al., 2012).

- It serves as a precursor in the synthesis of bis-uracil derivatives with potential applications in optical, nonlinear optical, and drug discovery. These derivatives are evaluated for antimicrobial properties and molecular docking (Mohan et al., 2020).

Novel Compound Formation

- The compound is integral in synthesizing pyrrolopyrimidines, with reactions leading to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives, suggesting a very π-electron-rich pyrrole ring in the initial state (Tsupak et al., 2003).

- It is also used in green chemistry methods for synthesizing dihydrofuropyrido[2,3-d]pyrimidines via a domino Knoevenagel condensation–Michael addition–cyclization process (Ahadi et al., 2014).

Synthesis of Pyrimidine Derivatives

- Its derivatives have been synthesized in various processes, such as the three-component, one-pot synthesis of new pyrimido[4,5-d]pyrimidine-2,4-diones (Bazgir et al., 2008).

- It is involved in the synthesis of fused pyrimidine derivatives, especially in reactions with α-amino acid derivatives to form azomethine ylides and pyrimido[4,5-b]azepine derivatives (Inazumi et al., 1994).

Reaction with Nucleophiles

- Its reaction with primary amines leads to various derivatives, highlighting its reactivity and utility in producing diverse chemical structures (Clark & Morton, 1974).

Synthesis of Heterocycle Derivatives

- Efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, which includes the use of spectral techniques and computational analysis (Ashraf et al., 2019).

- The compound is key in the multi-component synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives, using nano-catalysts (Ghashang et al., 2017).

Supramolecular Chemistry

- It has been investigated as a ligand for co-crystallization, forming 2D and 3D networks through extensive hydrogen-bonding interactions in supramolecular assemblies (Fonari et al., 2004).

Vilsmeier Reaction and Derivative Synthesis

- The compound is used in the synthesis of 7-aryl-5,6-dihydropyrido[2,3-d]pyrimidines via the Vilsmeier reaction, demonstrating its role in creating pharmacologically relevant structures (Girreser et al., 2004).

Antibacterial and Antifungal Applications

- Derivatives of the compound have shown variable antibacterial activities, indicating their potential in treating infections and as antifungal agents (Alwan et al., 2014).

Novel Synthesis Techniques

- It is used in MCR technology for the synthesis of heterocyclic compounds, highlighting its role in drug discovery (Shafi et al., 2020).

- Nano-Ni-4MSP2, a new catalyst, is used for the synthesis of 1-(α-Aminoalkyl)-2-Naphthols, indicating its applicability in nanotechnology (Goudarziafshar et al., 2021).

Antithrombotic Applications

- The compound has been used to synthesize new antithrombotic compounds, demonstrating its therapeutic potential (Furrer et al., 1994).

Eigenschaften

IUPAC Name |

6-amino-1-(2-methoxyethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-13-3-2-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEWEIJSLLACIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=O)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364683 |

Source

|

| Record name | 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

56075-76-4 |

Source

|

| Record name | 6-Amino-1-(2-methoxyethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56075-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)

![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)